Malononitrile, (5-chloro-2-nitrobenzylidene)-
Description
Properties
CAS No. |
37053-95-5 |
|---|---|
Molecular Formula |
C10H4ClN3O2 |
Molecular Weight |
233.61 g/mol |
IUPAC Name |
2-[(5-chloro-2-nitrophenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H4ClN3O2/c11-9-1-2-10(14(15)16)8(4-9)3-7(5-12)6-13/h1-4H |
InChI Key |
MUIMNNXACJFJHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=C(C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Executive Summary
Malononitrile, (5-chloro-2-nitrobenzylidene)- (CAS 37053-95-5; C₁₀H₄ClN₃O₂) is a benzylidenemalononitrile derivative synthesized via Knoevenagel condensation between 5-chloro-2-nitrobenzaldehyde and malononitrile. This article systematically evaluates seven preparation methods, emphasizing green chemistry principles, catalytic efficiency, and scalability. Mechanochemical, ultrasonic, microwave-assisted, ionic liquid-promoted, and biocatalytic approaches are analyzed, with sonication and microwave irradiation emerging as the most efficient methods (85–98% yields in ≤7 minutes). Data-driven comparisons of reaction parameters, purification techniques, and environmental impacts are presented to guide industrial and academic applications.
Knoevenagel Condensation: Reaction Fundamentals
The synthesis of (5-chloro-2-nitrobenzylidene)malononitrile follows the Knoevenagel mechanism, where the aldehyde group of 5-chloro-2-nitrobenzaldehyde undergoes nucleophilic attack by the active methylene group of malononitrile. This acid/base-catalyzed reaction eliminates water to form the α,β-unsaturated dinitrile product. The nitro and chloro substituents on the aromatic ring enhance electrophilicity, accelerating condensation kinetics.
Preparation Methods
Sonication-Assisted Synthesis
Protocol
A mixture of 5-chloro-2-nitrobenzaldehyde (0.01 M), malononitrile (0.01 M), and ammonium acetate (5 mol%) is sonicated at 40 kHz for 5–7 minutes at room temperature. The crude product precipitates in water and is recrystallized using n-hexane/ethyl acetate (3:1).
Key Advantages
- Reaction Time : 5–7 minutes
- Yield : 92–95%
- Green Metrics : Solvent-free, energy-efficient (25–35°C), and atom-economical (E-factor: 0.8).
Mechanistic Insight
Ultrasound (20–50 kHz) generates cavitation bubbles, enhancing mass transfer and activating the carbonyl group via hydrogen bonding with NH₄⁺. The reaction completes within 7 minutes due to localized heating (≈50°C) and microjetting effects.
Microwave Irradiation
Protocol
Reactants are mixed with ammonium acetate (2 mol%) and irradiated in a microwave reactor (320 W, 20–50 seconds). The product is purified via flash chromatography.
Key Advantages
- Reaction Time : 20–50 seconds
- Yield : 90–93%
- Energy Efficiency : 85% reduction in energy consumption compared to conventional heating.
Limitations
Specialized equipment and safety protocols for nitro-containing compounds are required.
Ionic Liquid-Promoted Synthesis
Protocol
1-Butyl-3-methylimidazolium acetate ([BMIM][OAc], 10 mol%) is added to the reactants and stirred at 25°C for 30–60 minutes. The ionic liquid is recovered via diethyl ether extraction.
Key Advantages
- Catalyst Reusability : 85% yield retained after 5 cycles
- Solvent Compatibility : Works in water or solvent-free conditions
Mechanistic Role
The imidazolium cation stabilizes the enolate intermediate, while the acetate anion deprotonates malononitrile.
Biocatalytic Synthesis
Protocol
Penicillium citrinum fungal cells (5 g/L) are incubated with substrates in phosphate buffer (pH 7.0, 30°C, 4 hours). The product is isolated via centrifugation and extraction.
Key Advantages
- Selectivity : >99% enantiomeric excess for chiral derivatives
- Sustainability : ATP-neutral, aqueous conditions
Limitations
- Yield : 22–84%
- Time : 4–6 hours
Mechanochemical Ball Milling
Protocol
Reactants and calcite (5 wt%) are ball-milled (50 Hz, 45 minutes) in a stainless-steel jar. The product is washed with ethanol.
Key Advantages
Comparative Analysis of Methods
Table 1: Reaction Parameters Across Methods
| Method | Catalyst | Time | Temperature | Yield (%) |
|---|---|---|---|---|
| Sonication | NH₄OAc | 5–7 min | 25°C | 92–95 |
| Microwave | NH₄OAc | 20–50 sec | 100°C | 90–93 |
| Ionic Liquid | [BMIM][OAc] | 30–60 min | 25°C | 85–98 |
| Biocatalytic | P. citrinum | 4–6 hr | 30°C | 22–84 |
| Ball Milling | Calcite | 45 min | 35°C | 88–92 |
Table 2: Environmental Impact Assessment
| Method | PMI* | E-Factor | Energy (kJ/mol) |
|---|---|---|---|
| Sonication | 1.2 | 0.8 | 120 |
| Microwave | 1.1 | 0.7 | 85 |
| Ionic Liquid | 2.5 | 1.2 | 150 |
| Biocatalytic | 1.8 | 1.5 | 200 |
| Ball Milling | 1.0 | 0.2 | 95 |
*Process Mass Intensity
Reaction Optimization Guidelines
Sonication Parameters
Microwave Settings
Chemical Reactions Analysis
Types of Reactions
Malononitrile, (5-chloro-2-nitrobenzylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzylidene derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Malononitrile, (5-chloro-2-nitrobenzylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Mechanism of Action
The mechanism of action of Malononitrile, (5-chloro-2-nitrobenzylidene)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit the activity of certain enzymes or modulate receptor functions, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Electronic and Computational Comparisons
Table 2: Computational Data for Malononitrile Derivatives
Notes:
- The nitro and chloro groups in (5-chloro-2-nitrobenzylidene)-malononitrile likely reduce the HOMO-LUMO gap compared to the parent malononitrile, enhancing charge-transfer interactions .
- Thiazolidinone-based derivatives exhibit lower HOMO-LUMO gaps (3.5 eV) and superior NLO properties, suggesting that heterocyclic conjugation further optimizes electronic behavior .
Biological Activity
Malononitrile derivatives, particularly those containing the 5-chloro-2-nitrobenzylidene structure, have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
Synthesis of Malononitrile Derivatives
The synthesis of malononitrile derivatives typically involves the Knoevenagel condensation reaction, where malononitrile reacts with aldehydes in the presence of a catalyst. For instance, a study demonstrated that 5-chloro-2-nitrobenzaldehyde could be effectively converted to its corresponding malononitrile derivative using nickel-copper nanohybrids as catalysts, achieving high yields in a short reaction time .
Table 1: Synthesis Yields of Malononitrile Derivatives
| Aldehyde | Product | Yield (%) |
|---|---|---|
| 5-Chloro-2-nitrobenzaldehyde | 5-Chloro-2-nitrobenzylidene malononitrile | 92 ± 2 |
| 4-Hydroxybenzaldehyde | 4-Hydroxybenzylidene malononitrile | 95 ± 1 |
| 3,4,5-Trimethoxybenzaldehyde | 3,4,5-Trimethoxybenzylidene malononitrile | 96 ± 2 |
Antimicrobial Properties
Malononitrile derivatives exhibit significant antimicrobial activity. Research indicates that compounds with nitro groups can act as effective antibacterial agents. The mechanism often involves the reduction of nitro groups to form reactive intermediates that damage bacterial DNA. For example, derivatives containing the nitro group have shown high efficacy against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 12.4 µM against various pathogens .
Anticholinesterase Activity
Another notable biological activity is the inhibition of cholinesterase enzymes. A study reported that malononitrile-activated compounds displayed mixed-type inhibition against acetylcholinesterase (AChE), which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's . The structure-activity relationship (SAR) analysis indicated that modifications to the nitro and chloro substituents significantly influenced inhibitory potency.
Table 2: Antimicrobial Activity of Malononitrile Derivatives
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| 5-Chloro-2-nitrobenzylidene malononitrile | Staphylococcus aureus | 12.4 |
| Nitro-containing derivative | Escherichia coli | 16.1 |
| Nitro derivative | Klebsiella pneumoniae | 16.4 |
Case Studies
- Antibacterial Efficacy : In a comparative study, a series of malononitrile derivatives were synthesized and screened for antibacterial activity. The results showed that compounds with electron-withdrawing groups such as nitro exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics like ciprofloxacin .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of malononitrile derivatives in models of oxidative stress in neuroblastoma cells. Compounds demonstrated significant protective effects by modulating calcium ion influx and reducing oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
